molecular formula C14H17N3O2 B10907244 Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907244
M. Wt: 259.30 g/mol
InChI Key: PCOTWSPORPDRJR-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is general, easy, and extensible for constructing the heterocyclic system. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core can mimic purine bases like adenine and guanine, allowing it to interact with enzymes and receptors involved in cellular processes . This interaction can modulate the activity of these targets, leading to various biological effects.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-8(2)17-13-11(7-15-17)10(14(18)19-3)6-12(16-13)9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

PCOTWSPORPDRJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)OC

Origin of Product

United States

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